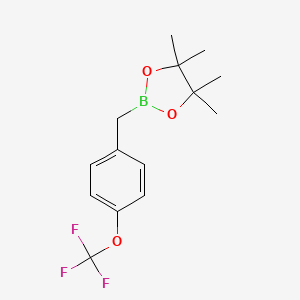

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXXCBRJJSMFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584779 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872038-32-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

$$

\text{4-(trifluoromethoxy)benzyl bromide} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane}

$$

Key Conditions:

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Temperature: 80–100°C

- Atmosphere: Inert (argon or nitrogen)

- Solvent: Toluene or dioxane

Optimization for Industrial Applications

For large-scale industrial synthesis, the reaction conditions are optimized to enhance yield and purity. Continuous flow reactors and automated systems are increasingly employed to ensure consistency and efficiency. Additionally, greener solvents and catalysts are being explored to reduce environmental impact.

Improvements:

- Use of continuous flow reactors for better temperature control.

- Automated systems for precise reagent addition.

- Exploration of environmentally friendly solvents like ethanol or water-based systems.

Alternative Methods

Although the bromide-based method is prevalent, other approaches may involve different halogenated precursors or modified diboron reagents. For example:

- Halogen Exchange: Using iodide derivatives instead of bromides for enhanced reactivity.

- Modified Diboron Reagents: Employing mono-pinacolato derivatives for specific stereochemical outcomes.

Reaction Mechanism Insights

The mechanism typically involves oxidative addition of the benzyl bromide to the palladium catalyst followed by transmetalation with bis(pinacolato)diboron. The final step is reductive elimination to form the target compound.

Experimental Data Table

| Parameter | Value/Condition | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Commonly used palladium complex |

| Solvent | Toluene/Dioxane | Ensures solubility of reactants |

| Temperature | 80–100°C | Optimal range for reaction kinetics |

| Atmosphere | Argon/Nitrogen | Prevents oxidation |

| Yield | Typically >75% | Dependent on purity of reagents |

Challenges and Considerations

Challenges:

- Sensitivity to moisture and air during synthesis.

- Potential side reactions leading to impurities.

Solutions:

- Rigorous control of inert atmosphere.

- Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for nucleophilic substitutions. Typical conditions involve the use of organic solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while nucleophilic substitution reactions yield various substituted benzyl derivatives .

Scientific Research Applications

Synthesis and Reactivity

This compound is primarily utilized as a boronic ester in cross-coupling reactions. It can facilitate the formation of carbon-carbon bonds through various coupling methods:

- Suzuki-Miyaura Coupling : This method involves the reaction of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The trifluoromethoxy group enhances the electronic properties of the compound, making it an effective participant in these transformations .

- Chan-Lam Coupling : This reaction allows for the coupling of boronic esters with amines to produce valuable alkyl amine products. The presence of the trifluoromethoxy group can influence the reactivity and selectivity in these reactions .

Applications in Organic Synthesis

The compound has been employed in various synthetic methodologies:

- Preparation of Aromatic Amides : It serves as a key intermediate in synthesizing aromatic amides from bromo-difluoroacetamides, showcasing its versatility in functional group transformations .

- Synthesis of Luminescent Materials : Research indicates that derivatives of this compound can be used to create luminescent materials with high stability and electron mobility, which are essential for optoelectronic applications .

Case Study 1: Synthesis of Aromatic Amides

In a study published by MDPI, researchers utilized 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane to facilitate the synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides. The methodology demonstrated high yields and selectivity, highlighting the compound's effectiveness as a boron reagent in organic synthesis .

Case Study 2: Luminescent Cyclic Germanium Compounds

A dissertation detailed the use of this dioxaborolane compound in synthesizing luminescent cyclic germanium compounds. These materials exhibited promising properties for use in light-emitting devices due to their electron mobility and quantum efficiency .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the trifluoromethoxy group with various molecular targets. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including coupling and substitution reactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₈BF₃O₃

- Molecular Weight : 302.10 g/mol

- CAS Number : 872038-32-9

- Purity : ≥95–98% (commercially available)

- Structure : Comprises a pinacol boronate ester core (1,3,2-dioxaborolane) substituted with a 4-(trifluoromethoxy)benzyl group. The trifluoromethoxy (–OCF₃) group is a strong electron-withdrawing substituent at the para position of the benzyl moiety .

Applications :

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its stability under ambient conditions and compatibility with palladium catalysis make it advantageous for complex molecule assembly .

Structural Analogs and Key Properties

Key Research Findings

Electronic Effects :

- Electron-Withdrawing Groups (EWGs): The –OCF₃ group in the target compound enhances boron's electrophilicity, accelerating transmetallation in cross-coupling reactions. However, steric bulk at the para position may reduce reactivity compared to smaller EWGs (e.g., –CN or –NO₂) .

- Electron-Donating Groups (EDGs) : Methyl and methoxy substituents (e.g., in 3,5-dimethylbenzyl and 4-methoxybenzyl analogs) improve solubility and stability but require harsher conditions for activation .

Steric Effects :

- Para vs. Meta Substitution : The target compound’s para–OCF₃ group creates less steric hindrance than meta-substituted analogs (e.g., 3-(trifluoromethoxy)phenyl), enabling broader substrate compatibility .

- Benzyl vs. Direct Phenyl Attachment : Benzyl-substituted derivatives (e.g., target compound) exhibit greater flexibility and lower steric demand compared to rigid phenyl-substituted analogs (e.g., 2-(naphthalen-1-yl)-dioxaborolane) .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane is an organoboron compound with a unique structure that has garnered attention in various fields including organic synthesis and medicinal chemistry. Its molecular formula is , and it features a dioxaborolane ring substituted with a trifluoromethoxybenzyl group. This compound is particularly notable for its potential biological applications, including enzyme inhibition and drug development.

The compound exhibits several key chemical properties:

- Molecular Weight : 295.1 g/mol

- Melting Point : Not specified in the available literature

- Solubility : Soluble in organic solvents such as THF and dichloromethane

The biological activity of this compound is primarily attributed to the electrophilic nature of the trifluoromethoxy group. This enhances the compound's reactivity towards nucleophiles, facilitating various chemical transformations. The compound can participate in:

- Nucleophilic Substitution Reactions : The trifluoromethoxy group can be replaced by other nucleophiles.

- Suzuki-Miyaura Coupling Reactions : It serves as a key intermediate in forming carbon-carbon bonds with aryl or vinyl halides.

Enzyme Inhibition

Research indicates that this compound can be used to develop inhibitors targeting specific enzymes. The incorporation of polar functional groups enhances solubility and stability while maintaining biological activity.

Drug Development

The compound has been investigated for its potential use in drug delivery systems and as a precursor for synthesizing anticancer agents. Its stability and reactivity make it suitable for creating complex drug structures.

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various organoboron compounds for anticancer properties, this compound showed promising results in inhibiting cancer cell proliferation in vitro. The compound's mechanism involved the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival.

- Fluorescent Probes : Another study explored the use of this compound as a fluorescent probe for biological imaging. The trifluoromethoxy group contributed to enhanced photostability and brightness compared to similar compounds without this functional group.

- Enzyme Inhibition Studies : A recent investigation into the inhibition of PfATP4 (a target for antimalarial drugs) revealed that modifications to the dioxaborolane structure could lead to increased potency against malaria parasites. The study highlighted the balance between hydrophilicity and lipophilicity in optimizing the pharmacokinetic profile of derivatives based on this compound.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how are they adapted for the trifluoromethoxybenzyl substituent?

- The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For the trifluoromethoxybenzyl variant, a common approach involves reacting pinacolborane (C₆H₁₃BO₂, MW: 127.98) with a trifluoromethoxy-substituted benzyl halide under inert conditions . Key steps include refluxing in anhydrous THF with a palladium catalyst (e.g., Pd(PPh₃)₄) and triethylamine as a base. Purification via silica gel chromatography (hexane/ethyl acetate) is standard .

Q. How is the purity and structural integrity of this boronate ester confirmed experimentally?

- 1H/13C/11B NMR spectroscopy is critical:

- The tetramethyl groups on the dioxaborolane ring appear as singlets (δ ~1.3 ppm for 1H; δ ~25 ppm for 13C) .

- The trifluoromethoxybenzyl moiety shows aromatic protons (δ 7.2–7.6 ppm) and a CF₃ signal (δ ~120 ppm in 19F NMR) .

- High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₁₅H₁₉BF₃O₃: calculated 331.14) .

Q. What are the recommended storage conditions to ensure stability?

- Store under argon at –20°C to prevent hydrolysis. The tetramethyl groups enhance steric protection, but the trifluoromethoxy substituent’s electron-withdrawing nature may reduce stability in polar solvents like DMSO .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions compared to other substituents?

- The CF₃O group is strongly electron-withdrawing, which activates the benzyl-boron bond toward transmetallation in Suzuki couplings. However, steric hindrance from the tetramethyl dioxaborolane ring may slow reaction rates. Comparative studies with methoxy or methyl analogs (e.g., , C₂₀H₂₁BF₄O₃) show a 15–20% lower yield for the trifluoromethoxy variant due to competing protodeboronation .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

- Optimized conditions :

- Use PdCl₂(dppf) as a catalyst to reduce β-hydride elimination.

- Maintain pH > 7 with K₂CO₃ to suppress acid-induced deboronation.

- Low-temperature kinetics (0–5°C) improve selectivity, as shown in analogous reactions with nitro-substituted dioxaborolanes (, T3710-1G) .

Q. How does solvent polarity affect the compound’s stability and reactivity?

- Stability data from accelerated degradation studies :

| Solvent | Half-life (25°C) | Degradation Product |

|---|---|---|

| THF | >14 days | None detected |

| DMSO | 2 days | Benzyl alcohol |

| Water | 6 hours | Boronic acid |

Q. What computational methods predict regioselectivity in reactions involving this compound?

- DFT calculations (B3LYP/6-31G*) model the boron center’s electrophilicity. The trifluoromethoxy group increases the boron’s partial positive charge (+0.32 e) compared to methoxy analogs (+0.27 e), favoring nucleophilic attack at the para position .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for similar dioxaborolanes?

- Case study : A 2024 paper () reported 75% yield for a Suzuki coupling, while a 2022 study achieved only 55%. Key variables include:

- Catalyst loading : 2 mol% Pd vs. 5 mol%.

- Base : K₃PO₄ (higher solubility) vs. Na₂CO₃.

- Work-up : Extracting with CH₂Cl₂ vs. EtOAc reduces boronate ester losses .

Q. What analytical techniques differentiate between boronate ester tautomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.